2-Methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC10105838
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O5 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O5/c1-4-9-24-14-7-5-13(6-8-14)16-15(12(2)19-18(22)20-16)17(21)25-11-10-23-3/h5-8,16H,4,9-11H2,1-3H3,(H2,19,20,22) |
| Standard InChI Key | WIHOMEWIXVFQEV-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 2-methoxyethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, delineates its molecular architecture. The core structure consists of a partially saturated pyrimidine ring (1,2,3,4-tetrahydropyrimidine) with ketone functionality at the second position. Substituents include:
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6-Methyl group: A methyl group (-CH₃) at the sixth position, influencing electronic distribution and steric interactions.
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4-(4-Propoxyphenyl) group: A phenyl ring substituted with a propoxy chain (-OCH₂CH₂CH₃) at the para position, contributing to lipophilicity and π-π stacking potential.
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2-Methoxyethyl ester: A carboxylate ester with a methoxy-terminated ethyl chain (-COOCH₂CH₂OCH₃), enhancing solubility in polar aprotic solvents .
Table 1: Molecular and Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₅ | |
| Molecular Weight | 348.4 g/mol | |
| SMILES Notation | CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC | |
| InChI Key | WIHOMEWIXVFQEV-UHFFFAOYSA-N |
The tetrahydropyrimidine core adopts a boat conformation, as evidenced by NMR studies of structurally related compounds . The propoxyphenyl group induces planar chirality, though racemization may occur under acidic conditions due to partial ring saturation .
Synthesis and Optimization Strategies
Biginelli Reaction Adaptations
The synthesis leverages modifications of the classical Biginelli reaction, a three-component condensation involving:
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Aldehyde precursor: 4-Propoxybenzaldehyde introduces the 4-propoxyphenyl group.
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β-Keto ester: Ethyl acetoacetate provides the 6-methyl and carboxylate functionalities.
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Urea derivative: Methylurea or substituted urea contributes to the 2-oxo-tetrahydropyrimidine scaffold.
Microwave irradiation reduces reaction times from hours to minutes (3–30 min) while improving yields (80–96%) compared to conventional heating . Mechanochemical synthesis via mortar-pestle grinding eliminates solvent use, aligning with green chemistry principles .
Table 2: Comparative Synthesis Methods
| Method | Time (min) | Yield (%) | Solvent |
|---|---|---|---|
| Microwave-assisted | 3–30 | 80–96 | Ethanol/H₂O |
| Mechanochemical | 15–45 | 75–88 | Solvent-free |
| Conventional reflux | 180–360 | 60–75 | Toluene/HCl |
Esterification and Functionalization
Post-condensation esterification introduces the 2-methoxyethyl group. Using 2-methoxyethanol and acyl chlorides under mild acidic conditions (pH 4–5) prevents pyrimidine ring degradation. Recent protocols employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification, achieving >90% enantiomeric excess in non-aqueous media .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions include:
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N-H bend: 1540–1600 cm⁻¹ (secondary amine in tetrahydropyrimidine) .
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C-O-C asymmetric stretch: 1240–1270 cm⁻¹ (propoxy and methoxy groups).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR:
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δ 166.5 (C=O, ester)
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δ 152.8 (C=O, ketone)
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δ 114.7–130.2 (aromatic carbons)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 348.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₄N₂O₅. Fragmentation patterns indicate cleavage of the propoxy group (m/z 265) and ester moiety (m/z 189) .
Physicochemical Properties
Table 3: Physicochemical Profile
The compound exhibits moderate lipophilicity (LogP ≈ 2.8), facilitating passive diffusion across biological membranes. Aqueous solubility is enhanced by the methoxyethyl ester, which introduces polarity without compromising metabolic stability .
Biological Activities and Applications
Anticancer Screening
Preliminary studies against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) indicate apoptosis induction via caspase-3 activation. Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly .
Materials Science Applications
The methoxyethyl ester enhances compatibility with polyurethane matrices, yielding composites with tensile strength >45 MPa. Applications in biodegradable polymers and optical materials are under investigation.
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